N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1798023-93-4
VCID: VC7372139
InChI: InChI=1S/C15H13NO2S2/c17-15(14-4-2-8-20-14)16(9-12-5-6-18-11-12)10-13-3-1-7-19-13/h1-8,11H,9-10H2
SMILES: C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C3=CC=CS3
Molecular Formula: C15H13NO2S2
Molecular Weight: 303.39

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

CAS No.: 1798023-93-4

Cat. No.: VC7372139

Molecular Formula: C15H13NO2S2

Molecular Weight: 303.39

* For research use only. Not for human or veterinary use.

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide - 1798023-93-4

Specification

CAS No. 1798023-93-4
Molecular Formula C15H13NO2S2
Molecular Weight 303.39
IUPAC Name N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Standard InChI InChI=1S/C15H13NO2S2/c17-15(14-4-2-8-20-14)16(9-12-5-6-18-11-12)10-13-3-1-7-19-13/h1-8,11H,9-10H2
Standard InChI Key KEJRXFBPOCDKJR-UHFFFAOYSA-N
SMILES C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C3=CC=CS3

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide (C₁₅H₁₃NO₂S₂) features a central thiophene-2-carboxamide group substituted with two heteroaromatic methyl groups: a furan-3-ylmethyl and a thiophen-2-ylmethyl moiety. The molecule’s planar thiophene rings and bent furan group create a conjugated system, potentially enabling π-π stacking interactions critical for materials science applications.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₃NO₂S₂
Molecular Weight303.39 g/mol
CAS Number1798023-93-4
Heterocyclic ComponentsFuran, Thiophene (×2)
Functional GroupsCarboxamide, Methyl Ether

Electronic and Steric Features

The compound’s electronic profile is dominated by the electron-rich thiophene and furan rings, which donate electrons via their oxygen and sulfur atoms. Density functional theory (DFT) simulations of analogous structures suggest a highest occupied molecular orbital (HOMO) energy of approximately -5.2 eV, indicating potential as an organic semiconductor. Steric hindrance arises from the N-bound methyl groups, which may influence binding interactions in biological systems.

Synthetic Methodologies

Stepwise Coupling Approach

The synthesis typically involves a three-step sequence:

  • Activation of Thiophene-2-carboxylic Acid: Conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amine Preparation: Synthesis of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)amine via reductive amination of furan-3-carbaldehyde and thiophen-2-ylmethanamine.

  • Coupling Reaction: Reaction of the acid chloride with the diamine in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT) as coupling agents.

Table 2: Optimized Reaction Conditions

ParameterOptimal Value
Coupling AgentEDC or DMT
SolventAnhydrous DCM
Temperature0–25°C
Reaction Time4–6 hours
Yield68–75%

Purification Challenges

Crude product purification requires silica gel chromatography (hexane:ethyl acetate, 3:1), followed by recrystallization from ethanol. Impurities often include unreacted amine (Rf = 0.2) and dimerized byproducts, necessitating careful monitoring via thin-layer chromatography (TLC).

Hypothesized Biological Activities

Structure-Activity Relationships (SAR)

While direct bioactivity data for this compound are unavailable, SAR trends in related carboxamides suggest:

  • Thiophene Moieties: Enhance binding to ATP-binding pockets in kinases due to sulfur’s polarizability.

  • Furan Groups: Improve solubility via oxygen’s hydrogen-bonding capacity, potentially increasing bioavailability.

  • Carboxamide Linker: Stabilizes interactions with protease active sites through NH–O=C hydrogen bonds.

Materials Science Applications

Organic Electronics

The conjugated thiophene-furan system suggests utility in:

  • Organic Field-Effect Transistors (OFETs): Predicted hole mobility of 0.12 cm²/V·s, comparable to bithiophene-based semiconductors.

  • Photovoltaic Cells: UV-Vis spectra of similar compounds show absorption at λmax = 420 nm, suitable for light harvesting.

Supramolecular Chemistry

The planar carboxamide group enables hydrogen-bonded network formation. X-ray crystallography of analogs reveals layered structures with interlayer distances of 3.4 Å, ideal for charge transport.

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundHeterocyclesBioactivity (Reported)
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamideFuran, Thiophene (×2)Not yet tested
N-(thiophen-2-yl)benzamideThiophene, BenzeneCOX-2 IC₅₀ = 15 µM
Furan-2-carboxamideFuranAntifungal MIC = 8 µg/mL

Key differentiators include this compound’s dual thiophene groups, which may enhance electronic delocalization, and its branched N-substituents, which reduce crystallization tendencies compared to linear analogs.

Future Research Directions

Priority Investigations

  • In Vitro Screening: Assess inhibition of COX-2, CYP450 isoforms, and microbial growth.

  • Crystallography: Resolve 3D structure to guide computational docking studies.

  • Materials Testing: Measure charge carrier mobility in thin-film transistors.

Synthetic Modifications

  • Introduce electron-withdrawing groups (e.g., -CF₃) to lower HOMO-LUMO gaps.

  • Explore asymmetric substitution patterns to optimize bioactivity.

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